N-(2-phenylethyl)-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide
Description
N-(2-phenylethyl)-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is a heterocyclic compound featuring a fused [1,2,4]triazolo[4,3-b]pyridazine core. This structure is substituted at position 6 with a pyridin-4-yl group and at position 3 with a sulfanyl-linked acetamide moiety bearing a 2-phenylethyl chain. The triazolopyridazine scaffold is known for its versatility in medicinal chemistry, often contributing to bioactivity through interactions with enzymes or receptors .
Properties
IUPAC Name |
N-(2-phenylethyl)-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6OS/c27-19(22-13-8-15-4-2-1-3-5-15)14-28-20-24-23-18-7-6-17(25-26(18)20)16-9-11-21-12-10-16/h1-7,9-12H,8,13-14H2,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJAIKJZUELDZSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-phenylethyl)-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological effects, and mechanisms of action based on recent research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a phenylethyl group linked to a triazolo-pyridazine moiety. Its molecular formula is , with a molecular weight of approximately 398.5 g/mol. The presence of the triazole and pyridazine rings suggests potential interactions with various biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing triazolo-pyridazine structures. For instance, a related series of triazolo-pyridazine derivatives demonstrated significant cytotoxicity against several cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. One compound from this series exhibited IC50 values of 1.06 μM against A549 cells and 1.23 μM against MCF-7 cells, indicating potent antiproliferative activity .
Table 1: Cytotoxicity of Triazolo-Pyridazine Derivatives
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 12e | A549 | 1.06 ± 0.16 |
| 12e | MCF-7 | 1.23 ± 0.18 |
| 12e | HeLa | 2.73 ± 0.33 |
The mechanism of action appears to involve inhibition of key signaling pathways associated with cancer cell proliferation, particularly through the inhibition of c-Met kinase activity .
The biological activity of this compound may be attributed to its ability to modulate various cellular pathways:
- Inhibition of Kinases : Compounds with similar structures have been shown to inhibit c-Met kinase, which is often overexpressed in various cancers .
- Induction of Apoptosis : Studies indicate that these compounds can induce apoptosis in cancer cells through mechanisms such as G0/G1 phase arrest and activation of apoptotic pathways .
Case Studies
In a recent experimental study, derivatives similar to this compound were tested for their effects on cancer cell lines:
- Study Design : Researchers synthesized a range of triazolo-pyridazine derivatives and evaluated their cytotoxicity using the MTT assay.
- Results : The most promising compound exhibited significant cytotoxic effects across multiple cancer cell lines with low IC50 values.
Comparison with Similar Compounds
Table 1: Substituent Variations in [1,2,4]Triazolo[4,3-b]Pyridazine Derivatives
Key Observations:
Compounds like 891117-12-7 incorporate methyl or ethoxyphenyl groups at position 6, which may alter electronic properties and steric bulk .
Acetamide Modifications :
- The phenylethyl chain in the target compound introduces significant lipophilicity, contrasting with simpler methyl (877634-23-6) or branched alkyl (894064-82-5) groups. This could influence blood-brain barrier penetration or cytochrome P450 interactions .
- Furan-2-carboxamide (894063-52-6) and ethoxyphenyl (891117-12-7) substituents highlight the role of heterocycles and ether linkages in tuning solubility and target affinity .
Core Structure Differences: The compound from retains a sulfanyl-acetamide motif but replaces the fused pyridazine-triazole core with a non-fused triazole-furan system. This structural divergence likely reduces planarity and alters bioactivity profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
